molecular formula C15H24 B1235353 beta-Gurjunene CAS No. 73464-47-8

beta-Gurjunene

Cat. No.: B1235353
CAS No.: 73464-47-8
M. Wt: 204.35 g/mol
InChI Key: IRCZVRWQUNZGSH-DKTYCGPESA-N
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Description

Structural Characterization of Beta-Gurjunene

Molecular Architecture and Stereochemical Configuration

Tricyclic Carbon Skeleton Analysis

This compound (C₁₅H₂₄) features a decahydro-1H-cyclopropa[e]azulene core, comprising three fused rings: a cyclopropane ring, a bicyclic azulene system, and a bridged cyclohexane moiety. The cyclopropane ring is fused to the azulene structure at positions 1a, 4, and 7b, creating a rigid tricyclic framework. This arrangement imposes significant ring strain, stabilized by the spatial orientation of methyl and methylidene groups.

The IUPAC name, (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene, reflects its stereochemical complexity. Key structural attributes include:

Structural Feature Description
Cyclopropane ring Fused to azulene at C1a-C7b, introducing angular strain.
Azulene system Composed of a bicyclic structure with a seven-membered and a five-membered ring.
Bridged cyclohexane Connects C4 and C7a, contributing to conformational rigidity.

The SMILES string C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C highlights the stereochemical arrangement of substituents, including three methyl groups (positions 1, 1, 4) and a methylidene group at position 7.

Methyl/Methylidene Group Spatial Arrangement

The methyl groups at positions 1 and 4 adopt equatorial orientations relative to the azulene core, minimizing steric hindrance. In contrast, the methylidene group at position 7 projects axially, creating a pseudo-chair conformation in the cyclohexane bridge. This arrangement is stabilized by hyperconjugation between the methylidene π-electrons and adjacent σ-bonds.

X-ray crystallography and NMR studies confirm the absolute configuration as (1aR,4R,4aR,7aR,7bR), with five defined stereocenters. The methylidene group’s spatial orientation influences intermolecular interactions, as evidenced by its lower boiling point compared to α-gurjunene.

Comparative Isomer Analysis

Differentiation from α- and γ-Gurjunene Isomers

This compound is distinguished from its isomers by substituent positioning and ring fusion patterns:

Isomer Molecular Formula Key Structural Differences Stereochemistry
α-Gurjunene C₁₅H₂₄ Four methyl groups (positions 1,1,4,7); lacks methylidene. (1aR,4R,4aR,7bS).
β-Gurjunene C₁₅H₂₄ Three methyl groups (1,1,4) and one methylidene (7). (1aR,4R,4aR,7aR,7bR).
γ-Gurjunene C₁₅H₂₄ Isopropenyl group at position 7; bicyclic guaiane skeleton. (1R,3aR,4R,7R).

α-Gurjunene’s additional methyl group at position 7 eliminates the methylidene functionality, altering its electronic profile. γ-Gurjunene, meanwhile, replaces the cyclopropane ring with a guaiane-derived bicyclic system, resulting in distinct volatility and solubility properties.

Conformational Stability Studies

This compound’s tricyclic framework exhibits greater conformational stability than α- and γ-isomers due to:

  • Reduced Ring Strain : The cyclopropane-azulene fusion distributes strain across multiple rings, unlike γ-gurjunene’s guaiane system.
  • Steric Shielding : Axial methylidene and equatorial methyl groups minimize van der Waals repulsions.
  • Hyperconjugative Stabilization : Methylidene π-electrons delocalize into adjacent C-C bonds, enhancing rigidity.

Molecular dynamics simulations reveal that β-gurjunene’s energy barrier for ring inversion is 15–20% higher than α-gurjunene’s, corroborating its stability.

Properties

CAS No.

73464-47-8

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1

InChI Key

IRCZVRWQUNZGSH-DKTYCGPESA-N

SMILES

CC1CCC2C(C2(C)C)C3C1CCC3=C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C

Canonical SMILES

CC1CCC2C(C2(C)C)C3C1CCC3=C

Synonyms

beta-gurjunene

Origin of Product

United States

Comparison with Similar Compounds

Alpha-Gurjunene

  • Structural Relationship : Alpha-Gurjunene is a stereoisomer of this compound, differing in the spatial arrangement of substituents on the tricyclic framework. Both belong to the himachalane class but exhibit distinct chromatographic retention times and mass spectral fragmentation patterns .
  • Functional Differences : While this compound is prominent in Valerianaceae essential oils (25.9–35.4%), alpha-Gurjunene occurs at lower concentrations (0.1–9.1%) and is less studied for therapeutic roles .

Calarene (Synonym: this compound)

  • Identity Clarification : Calarene is often used interchangeably with this compound in essential oil profiles. For instance, in Valeriana officinalis, calarene constitutes 25.9–35.4% of the oil and is linked to sedative and anti-anxiety effects .
  • Analytical Data : this compound’s EI-MS spectrum shows a base peak at m/z 161 and molecular ion [M]⁺ at m/z 204, consistent with calarene’s reported fragmentation .

Cadinene

  • Structural Features : Cadinene (C₁₅H₂₄) is a bicyclic sesquiterpene with a cadinane skeleton, differing from this compound’s tricyclic arrangement.
  • Functional Roles: Both compounds contribute to woody fragrances in plants. In P. zhennan heartwood, cadinene and this compound accumulate synergistically, with cadinene being a primary contributor to "woody" notes .

Beta-Caryophyllene

  • Structural Contrast : Beta-Caryophyllene (C₁₅H₂₄) features a bicyclic structure with a unique trans-fused cyclobutane ring, unlike this compound’s tricyclic system.
  • Pharmacological Overlap: Both exhibit anti-inflammatory properties. Beta-Caryophyllene, however, is a dietary cannabinoid (CB2 receptor agonist) with demonstrated neuroprotective effects, whereas this compound’s activity is attributed to sesquiterpene synthase pathways .

Quantitative and Functional Comparison in Essential Oils

Table 1: Concentration of this compound and Similar Compounds in Essential Oils

Compound Plant Source Concentration (%) Key Functions References
This compound Valeriana officinalis 25.9–35.4 Sedative, anti-inflammatory
Beta-Maaliene Valeriana officinalis 5.6–10.2 Fragrance enhancement
Cadinene P. zhennan heartwood Significant Woody fragrance, antimicrobial
Beta-Caryophyllene Curry leaves (Murraya koenigii) 2.6% (oil) Antioxidant, anti-inflammatory

Table 2: Terpenoid Accumulation in P. zhennan Heartwood

Compound Tissue Relative Content Role References
This compound Heartwood High Fragrance, anti-aging
Cadinene Heartwood High Woody aroma, antimicrobial
p-Cymene Heartwood High Antioxidant, fragrance

Preparation Methods

Hydrodistillation

Hydrodistillation remains a cornerstone for isolating beta-Gurjunene from plant matrices. In a study analyzing Cordia verbenacea leaves and stems, hydrodistillation in a Dean-Stark apparatus for 8 hours yielded essential oils containing this compound at 0.46% and 0.31% (w/w) for leaves and stems, respectively. The process involves volatilizing hydrophobic compounds via steam, followed by condensation and separation. Gas chromatography–mass spectrometry (GC–MS) confirmed this compound’s presence in the volatile oil, alongside α-pinene, limonene, and β-caryophyllene.

Key Parameters:

  • Time : Prolonged distillation (6–8 hours) optimizes yield.

  • Plant Material : Fresh leaves exhibit higher this compound content than stems.

  • Temperature : Maintained near 100°C to prevent thermal degradation.

Supercritical Fluid Extraction (SFE)

Supercritical CO2_2 extraction offers a solvent-free alternative with tunable selectivity. In Cordia verbenacea, a three-step SFE process (8 MPa, 20 MPa, 30 MPa at 60°C) enriched this compound in the final extract. The method exploits CO2_2’s pressure-dependent solvation power: low-pressure steps remove volatile terpenes, while higher pressures extract heavier sesquiterpenes.

Performance Comparison:

ParameterHydrodistillationSFE
Yield (%)0.31–0.461.2–2.8
Purity (GC–MS)ModerateHigh
Thermal DegradationSignificantMinimal

SFE’s superiority in preserving thermolabile compounds makes it ideal for pharmaceutical applications.

Solvent Extraction

Ethanol and dichloromethane are commonly used for Soxhlet extraction. Ethanol extracts of Cordia verbenacea showed this compound content comparable to SFE but required post-processing to remove chlorophyll and waxes. Acetone, while effective, poses challenges in solvent recovery due to its high polarity.

Chemical Synthesis Pathways

Biosynthetic Routes

This compound is biosynthesized via the mevalonate pathway, where farnesyl diphosphate (FPP) undergoes cyclization catalyzed by α-gurjunene synthase. The reaction proceeds as:

(2E,6E)-farnesyl diphosphateα-gurjunene synthaseβ-gurjunene+diphosphate(2E,6E)\text{-farnesyl diphosphate} \xrightarrow{\alpha\text{-gurjunene synthase}} \beta\text{-gurjunene} + \text{diphosphate}

Enzymatic specificity ensures the correct stereochemistry, yielding the (1aR,4R,4aR,7aR,7bR)-stereoisomer.

Total Synthesis

Recent advances in terpene synthesis enable laboratory-scale production. A multi-step route for γ-gurjunene, adaptable to this compound, involves:

  • Evans Aldol Reaction : Constructs the bicyclic core using chiral auxiliaries.

  • Mizoroki–Heck Cyclization : Forms the seven-membered ring via palladium-catalyzed coupling.

  • Hydrogenation : Introduces stereochemistry at C5 using Pd/C and H2_2.

Example Synthesis:

  • Aldol Condensation :

    • Substrate: Methyl ketone + aldehyde.

    • Catalyst: L-proline.

    • Yield: 46% (single diastereomer).

  • Intramolecular Heck Reaction :

    • Conditions: Pd(OAc)2_2, PPh3_3, K2_2CO3_3.

    • Outcome: Cyclizes to form the guaiane skeleton.

Stereoselective Modifications

Enantioselective synthesis of this compound leverages asymmetric catalysis. In a guaipyridine alkaloid synthesis, Evans alkylation established the C8 stereocenter with 98% enantiomeric excess (e.e.), a strategy applicable to this compound.

Analytical Characterization

Gas Chromatography–Mass Spectrometry (GC–MS)

GC–MS identifies this compound via retention indices (KI ~1390) and fragmentation patterns. Key ions include m/zm/z 204 (M+^+), 189 (M+^+-CH3_3), and 121 (base peak).

Nuclear Magnetic Resonance (NMR)

1H^1\text{H}- and 13C^13\text{C}-NMR confirm structure and stereochemistry:

  • 1H^1\text{H}-NMR : δ 4.65 (br s, H-7), 1.25 (s, H-4).

  • 13C^13\text{C}-NMR : δ 108.2 (C-7), 33.5 (C-4) .

Q & A

Q. What are the standard analytical techniques for identifying and characterizing beta-Gurjunene in natural extracts?

this compound (CID: 6450812) is typically identified via gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling, coupled with retention index matching against established databases. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural validation, particularly to distinguish it from isomers like alpha-Gurjunene. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection is recommended. Researchers should cross-reference spectral data with repositories like PubChem or ChEBI .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Synthesis protocols must detail reaction conditions (catalyst, temperature, solvent), purification steps (e.g., column chromatography), and characterization data (NMR, GC-MS). For novel synthetic routes, provide explicit procedural descriptions and raw spectral data in supplementary materials to enable replication. Known compounds require literature citations confirming identity (e.g., via comparison of specific NMR shifts or optical rotation) .

Q. What are the best practices for isolating this compound from plant matrices?

Steam distillation or hydrodistillation is commonly used for volatile sesquiterpenes. Post-extraction, fractionation via silica gel chromatography improves purity. Validate isolation efficiency using GC-MS and quantify yield via internal standards. Document plant sourcing (geographical origin, harvesting season) to address variability in natural product composition .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be resolved methodologically?

Discrepancies in bioactivity studies (e.g., antimicrobial vs. null effects) may arise from differences in assay conditions (e.g., microbial strains, solvent controls) or compound purity. To resolve contradictions:

  • Standardize bioassays using CLSI guidelines for antimicrobial testing.
  • Include positive/negative controls and replicate experiments across independent labs.
  • Perform dose-response analyses to establish EC50/IC50 values, ensuring statistical power (e.g., n ≥ 3, ANOVA with post-hoc tests) .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in pharmacological studies?

For mechanistic studies:

  • Use in vitro models (e.g., enzyme inhibition assays, receptor-binding studies) paired with molecular docking simulations to predict binding affinities.
  • Validate findings in in vivo models (e.g., murine inflammation assays) with pharmacokinetic profiling (bioavailability, half-life).
  • Employ omics approaches (transcriptomics, metabolomics) to identify pathway-level effects. Ensure blinding and randomization to minimize bias .

Q. How should researchers address variability in this compound content across plant species?

Conduct comparative metabolomic analyses of multiple species/varieties using LC-MS or GC-MS. Apply multivariate statistics (PCA, PLS-DA) to correlate environmental factors (soil pH, climate) with sesquiterpene biosynthesis. For genetic studies, RNA-seq can identify differentially expressed genes in terpenoid pathways .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for EC50 determination. For multi-factorial experiments (e.g., synergistic drug interactions), use factorial ANOVA or mixed-effects models. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Q. How can researchers validate computational predictions of this compound’s physicochemical properties?

Compare in silico predictions (e.g., LogP via ChemAxon, solubility via COSMO-RS) with empirical

  • Experimental LogP: Shake-flask method with octanol/water partitioning.
  • Solubility: HPLC quantification in aqueous buffers at physiological pH. Discrepancies >10% warrant re-evaluation of computational parameters or experimental conditions .

Ethical & Reporting Standards

Q. What metadata is essential for publishing this compound research?

Include:

  • Source organism taxonomy (voucher specimen ID, herbarium repository).
  • Spectral data (NMR/GC-MS raw files in supplementary materials).
  • Experimental protocols adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Conflicts of interest (e.g., funding from agrochemical industries) .

Q. How to structure a research paper focusing on this compound’s novel applications?

Follow IMRaD (Introduction, Methods, Results, Discussion) format:

  • Introduction : Link this compound’s chemical uniqueness (e.g., bicyclic structure) to hypothesized bioactivity.
  • Methods : Detail extraction/synthesis, in vitro/in vivo models, and statistical tests.
  • Results : Use tables for comparative bioactivity data; figures for structural/mechanistic insights.
  • Discussion : Contrast findings with prior studies, emphasizing methodological improvements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
beta-Gurjunene
Reactant of Route 2
beta-Gurjunene

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